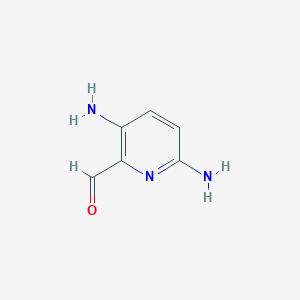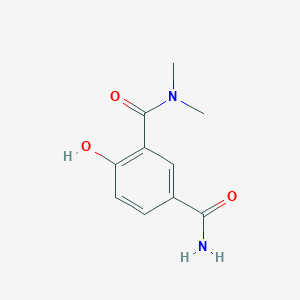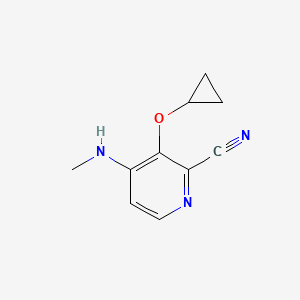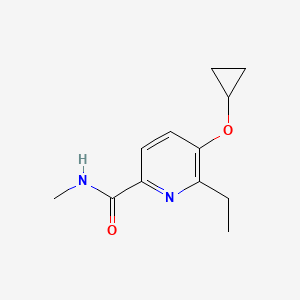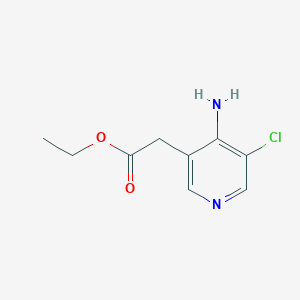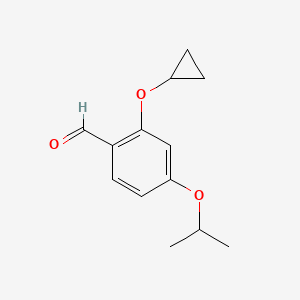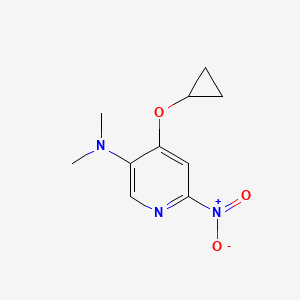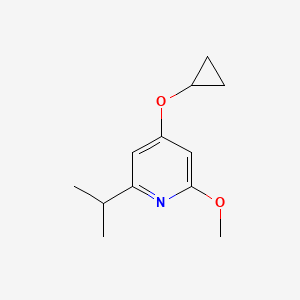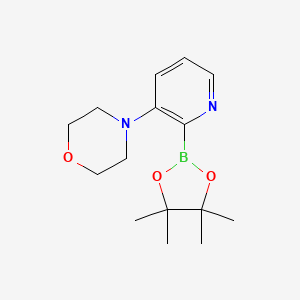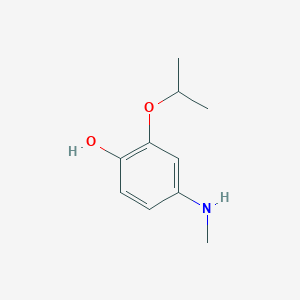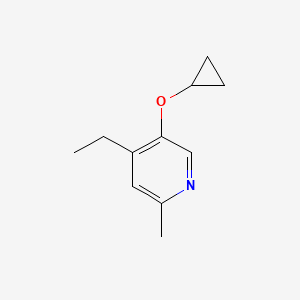
5-Cyclopropoxy-4-ethyl-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-4-ethyl-2-methylpyridine is an organic compound with the molecular formula C11H15NO and a molar mass of 177.24 g/mol . This compound is of interest due to its unique structure, which includes a cyclopropoxy group attached to a pyridine ring. It is used in various scientific research applications and industrial processes.
Preparation Methods
The synthesis of 5-Cyclopropoxy-4-ethyl-2-methylpyridine can be achieved through several methods. One common approach involves the condensation of aldehydes with ammonia in the presence of a catalyst. For example, the Chichibabin reaction, which involves the condensation of acetaldehyde and ammonia, can be used to produce similar pyridine derivatives . Industrial production methods often involve the use of paraldehyde and aqueous ammonia in the presence of a catalyst at high temperatures and pressures .
Chemical Reactions Analysis
5-Cyclopropoxy-4-ethyl-2-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for oxidation and hydrogen gas for reduction. For instance, oxidation of similar compounds like 5-ethyl-2-methylpyridine with nitric acid can yield nicotinic acid . Substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Scientific Research Applications
This compound has several scientific research applications. It is used as an intermediate in the synthesis of nicotinic acid and nicotinamide, which are forms of vitamin B3 . Additionally, it is applied in the production of resins and other industrial chemicals. In the field of medicine, pyridine derivatives are often explored for their potential therapeutic properties, including their use as building blocks for pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-ethyl-2-methylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo protonation, forming a positively charged pyridine cation, which can interact with various enzymes and receptors . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Cyclopropoxy-4-ethyl-2-methylpyridine can be compared with other similar compounds, such as 5-ethyl-2-methylpyridine and 2-methyl-5-vinylpyridine . These compounds share a pyridine ring structure but differ in their substituents, which can affect their chemical reactivity and applications. For example, 5-ethyl-2-methylpyridine is used as a precursor to nicotinic acid, while 2-methyl-5-vinylpyridine is used in the production of resins .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-ethyl-2-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-8(2)12-7-11(9)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
ZQTRDAQFHDAMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC(=C1)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


